molecular formula C18H12F6N6O B611663 Verdinexor CAS No. 1392136-43-4

Verdinexor

Número de catálogo B611663
Número CAS: 1392136-43-4
Peso molecular: 442.3254
Clave InChI: OPAKEJZFFCECPN-XQRVVYSFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Verdinexor, also known as KPT-335, is a selective inhibitor of nuclear export (SINE) that blocks chromosome region maintenance 1 (CRM1) . It is used in the treatment of lymphoma in dogs . It is part of a novel class of small molecules known as SINE compounds .


Molecular Structure Analysis

The molecular formula of Verdinexor is C18H12F6N6O . The average mass is 442.318 Da and the monoisotopic mass is 442.097687 Da .


Chemical Reactions Analysis

Verdinexor is a potent, orally available, and well-tolerated XPO1 inhibitor . It inhibits the nuclear export of approximately 220 cargoes . This pleiotropic effect leads to the dampening of the NF-κB and IL-6 responses and is linked to its global anti-inflammatory effects .


Physical And Chemical Properties Analysis

Verdinexor has a density of 1.5±0.1 g/cm3, a molar refractivity of 98.2±0.5 cm3, and a molar volume of 296.4±7.0 cm3 . It has 7 H bond acceptors, 2 H bond donors, and 7 freely rotating bonds .

Aplicaciones Científicas De Investigación

Oncology

Verdinexor is a selective inhibitor of nuclear export (SINE) and has shown significant potential in oncology . It has demonstrated benefits as monotherapy and in combination with other therapeutics, particularly in drug-resistant cases . Its role in enhancing the effectiveness of bone marrow transplants has also been noted .

Hematologic Malignancies

Verdinexor has been used for treating various tumor types, such as multiple myeloma and diffuse large B-cell lymphoma . It traps proteins in the nucleus, leading to the reactivation of tumor suppressor functions and induction of apoptosis in cancer cells .

Solid Tumors

Research has broadened Verdinexor’s application to encompass a variety of solid tumors, addressing complex cases such as salivary gland tumors, recurrent glioblastoma, metastatic triple-negative breast cancer, and castration-resistant prostate cancer .

Anti-Inflammatory Therapy

Verdinexor is gaining recognition beyond oncology for its potential in anti-inflammatory therapy . Its impact on key inflammatory pathways provides a new avenue for the management of conditions like sepsis, viral infections including COVID-19, and chronic inflammatory diseases such as Duchenne Muscular Dystrophy and Parkinson’s Disease .

Viral Infections

Verdinexor has shown potential in reducing Respiratory Syncytial Virus (RSV) replication in vitro . It inhibits XPO1-mediated nuclear export, leading to nuclear accumulation of RSV M protein and reduction in RSV levels .

Autoimmune/Inflammatory Diseases

Verdinexor is being evaluated in a variety of viral indications as well as in autoimmune/inflammatory diseases . It’s being studied for its potential in managing these conditions .

Canine Cancers

Interestingly, Verdinexor is also being studied for the treatment of canine cancers, including lymphoma .

Each of these fields presents unique opportunities for the application of Verdinexor. However, it’s important to note that extensive research is needed to validate Verdinexor’s long-term safety and effectiveness, with a keen focus on its integration into clinical practice for a diverse spectrum of disorders .

Mecanismo De Acción

Target of Action

Verdinexor primarily targets the protein known as Chromosome Region Maintenance 1 (CRM1) , also referred to as Exportin 1 (XPO1) . CRM1/XPO1 is a nuclear export protein that plays a crucial role in the transport of specific proteins between the nucleus and the cytoplasm .

Mode of Action

Verdinexor functions as a Selective Inhibitor of Nuclear Export (SINE) . It inhibits the nuclear export of approximately 220 cargoes . By blocking CRM1/XPO1, Verdinexor prevents certain proteins from leaving the nucleus of cancer cells . This allows these proteins to control the growth and prevent the spread of cancerous cells .

Biochemical Pathways

The inhibition of nuclear export by Verdinexor leads to the dampening of the NF-κB and IL-6 responses . This pleiotropic effect is linked to its global anti-inflammatory effects . The nuclear retention of key tumor suppressor proteins (TSP) and growth regulatory proteins (GRP) such as p53, p21, pRB, FOXO, and NF-κB is forced by XPO1 inhibition .

Pharmacokinetics

Verdinexor, when administered orally, is well absorbed in dogs and achieves therapeutic levels with doses of 1 to 3 mg/kg . It is given orally twice per week, with at least 72 hours between doses .

Result of Action

The treatment with Verdinexor results in a significant decrease in germinal center B cells, plasma cells, and plasmablasts in the bone marrow and the spleen . Furthermore, levels of pro-inflammatory cytokines, chemokines, and B cell survival factors are all significantly decreased . This demonstrates Verdinexor’s efficacy in reducing the generation, survival, and function of auto-reactive immune cells without affecting normal cells .

Action Environment

The action of Verdinexor can be influenced by environmental factors. For instance, it is recommended that dogs be fed immediately before administering Verdinexor, as this increases the amount of drug absorbed into the bloodstream . Furthermore, the drug’s efficacy can be affected by the presence of concurrent serious infections or diseases .

Safety and Hazards

Verdinexor should be given to dogs immediately after eating, as this increases the amount of drug absorbed into the bloodstream . The most common adverse reactions associated with Verdinexor were anorexia, vomiting, diarrhea, weight loss, lethargy, increased water intake, increased urination, elevated liver enzymes, and low platelet count .

Direcciones Futuras

Verdinexor has been conditionally approved by the FDA for the treatment of lymphoma in dogs . It has shown potential as a broad-spectrum antiviral drug . The company has up to five years to complete effectiveness studies to support a full approval .

Propiedades

IUPAC Name

(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F6N6O/c19-17(20,21)12-7-11(8-13(9-12)18(22,23)24)16-26-10-30(29-16)6-4-15(31)28-27-14-3-1-2-5-25-14/h1-10H,(H,25,27)(H,28,31)/b6-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAKEJZFFCECPN-XQRVVYSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)NNC(=O)/C=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F6N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301022535
Record name Verdinexor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1392136-43-4
Record name Verdinexor [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392136434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verdinexor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12207
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Verdinexor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VERDINEXOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85Q03215IW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Verdinexor
Reactant of Route 2
Reactant of Route 2
Verdinexor
Reactant of Route 3
Verdinexor
Reactant of Route 4
Reactant of Route 4
Verdinexor
Reactant of Route 5
Reactant of Route 5
Verdinexor
Reactant of Route 6
Reactant of Route 6
Verdinexor

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.